![molecular formula C18H20ClNOS B5781541 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have a high affinity for the protein tyrosine kinase (PTK) family, which plays a critical role in cellular signaling pathways. In
Wirkmechanismus
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is a selective inhibitor of the PTK family, which plays a critical role in cellular signaling pathways. Specifically, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide binds to the active site of the PTK enzyme and prevents its activation, leading to the inhibition of downstream signaling pathways. This inhibition ultimately leads to the suppression of cellular proliferation and survival, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has a significant effect on the immune system, specifically on B-cell signaling pathways. 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit BCR-mediated signaling, leading to the suppression of B-cell proliferation and differentiation. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its high selectivity for the PTK family, making it a valuable tool for studying cellular signaling pathways. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have a good safety profile in preclinical studies, making it a potential candidate for clinical trials. However, one limitation of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. One area of interest is the development of combination therapies using 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide and other inhibitors to target multiple signaling pathways simultaneously. Additionally, further studies are needed to determine the efficacy of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide in clinical trials for various diseases. Finally, the development of more soluble analogs of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide could improve its utility as a research tool.
Synthesemethoden
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide involves the reaction of 2-chlorobenzyl chloride and 4-isopropylaniline to form the intermediate 2-(2-chlorobenzyl)aniline. This intermediate is then treated with thioacetic acid to form the final product, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide. The overall yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, 2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)14-7-9-16(10-8-14)20-18(21)12-22-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWCBZURPXWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
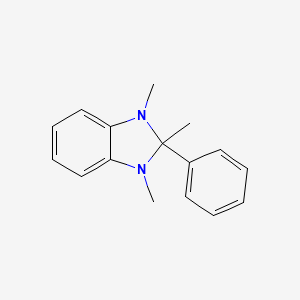
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)
![3-chloro-N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781497.png)
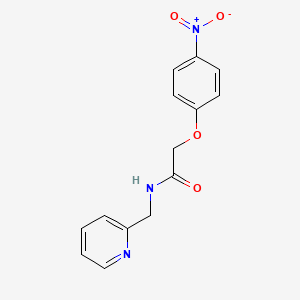
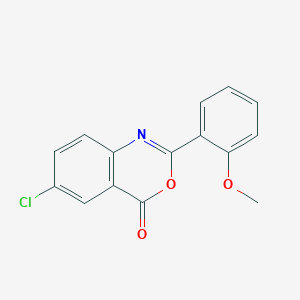
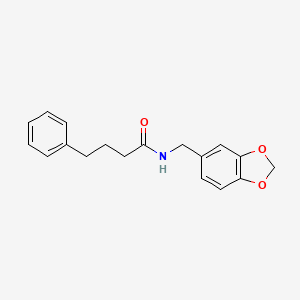
![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)
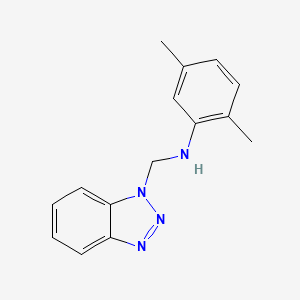
![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)
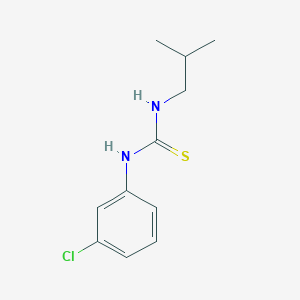
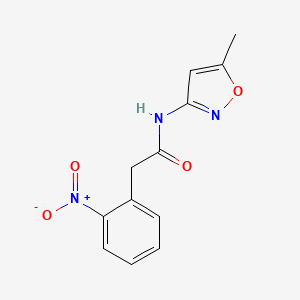
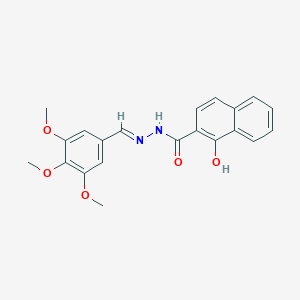
![ethyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5781576.png)